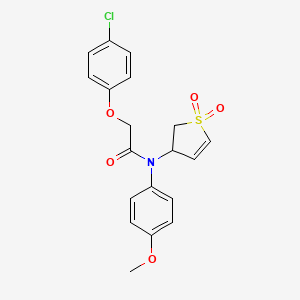

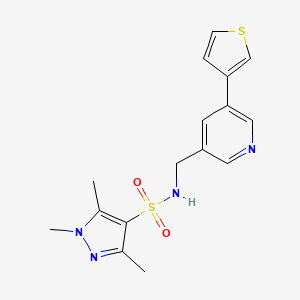

![molecular formula C18H12ClN3O3 B2726820 1-[(4-chlorophenyl)methyl]-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 848052-86-8](/img/structure/B2726820.png)

1-[(4-chlorophenyl)methyl]-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s physical appearance.

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors involved in the synthesis process.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the lengths and types of chemical bonds.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity, basicity, reactivity with other substances are also analyzed.Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study by Ravula et al. (2016) presented the synthesis of a series of novel pyrazoline and pyridine derivatives, including 1-[(4-chlorophenyl)methyl]-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. These compounds were synthesized using microwave irradiation methods and conventional heating methods. The synthesized compounds were evaluated for their anti-inflammatory and antibacterial activities, with some showing potent antibacterial activity. The study also included in silico prediction of toxicities and drug score profiles, suggesting these compounds as promising for biological applications (Ravula et al., 2016).

Library of Fused Pyridine-4-Carboxylic Acids

Volochnyuk et al. (2010) reported the generation of a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines. This library was created through the Combes-type reaction of acyl pyruvates and electron-rich amino heterocycles. The compounds were capable of undergoing combinatorial transformations such as amide coupling and esterification, highlighting their versatility in chemical synthesis and potential research applications (Volochnyuk et al., 2010).

Synthesis and Structural Analysis

Shen et al. (2012) conducted a study focusing on the synthesis and characterization of pyrazole derivatives, closely related to 1-[(4-chlorophenyl)methyl]-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. The study involved detailed spectroscopic analysis and X-ray diffraction, contributing to the understanding of the molecular structure and stability of these compounds (Shen et al., 2012).

Anticancer and Antimicrobial Applications

Katariya et al. (2021) explored the synthesis of heterocyclic compounds, including pyrazoline and pyridine derivatives. These compounds were evaluated for their anticancer activity against a cancer cell line panel and exhibited significant potency. Furthermore, the study demonstrated their in vitro antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Katariya et al., 2021).

Efficient Synthesis for Heterocyclic Compounds

Ghaedi et al. (2015) reported an efficient synthesis method for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This synthesis process, involving condensation of pyrazole-5-amine derivatives and activated carbonyl groups, is relevant to the efficient production of compounds like 1-[(4-chlorophenyl)methyl]-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Ghaedi et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It may also include information on safe handling and disposal procedures.

Orientations Futures

This involves discussing potential future research directions. It could include potential applications of the compound, areas where further study is needed, or new synthesis methods or reactions that could be explored.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature or databases. If you have access to a university library, they can often help with this kind of research. Alternatively, there are online databases like PubChem, ChemSpider, and others that provide information on many chemical compounds. If the compound is not listed in these databases, it may be necessary to conduct laboratory experiments to obtain the desired information. Please remember to always follow safe laboratory practices when handling chemicals.

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-6-(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O3/c19-12-5-3-11(4-6-12)10-22-17-14(9-20-22)13(18(23)24)8-15(21-17)16-2-1-7-25-16/h1-9H,10H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFXIGADXYZBAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(C=NN3CC4=CC=C(C=C4)Cl)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-chlorophenyl)methyl]-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

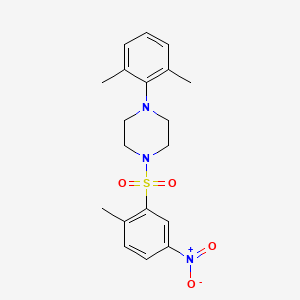

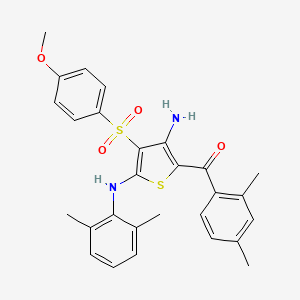

![(2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2726738.png)

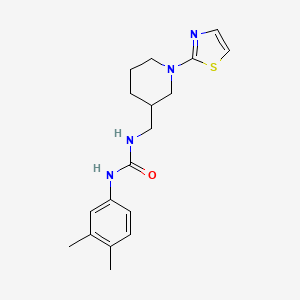

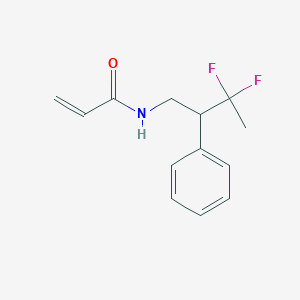

![6-[2-(cyclohex-1-en-1-yl)ethyl]-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2726739.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2726744.png)

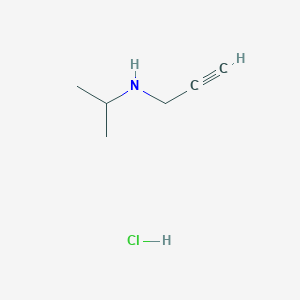

![Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate](/img/structure/B2726745.png)

![3-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2726751.png)

![7-Chloro-5-oxo-6H-benzo[b][1]benzoxepine-3-carboxylic acid](/img/structure/B2726756.png)

![2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2726757.png)